1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further substituted with another pyrrolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, including receptors and enzymes .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, could potentially influence its stability and interaction with environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Comparison with Similar Compounds
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler derivative with a single pyrrolidinone ring.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
The uniqueness of this compound lies in its dual pyrrolidinone structure, which provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-3-1-9-15(13)11-5-7-12(8-6-11)16-10-2-4-14(16)18/h5-8H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOILDXNHBGQJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644116 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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